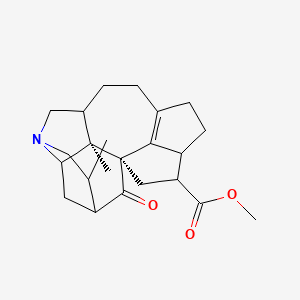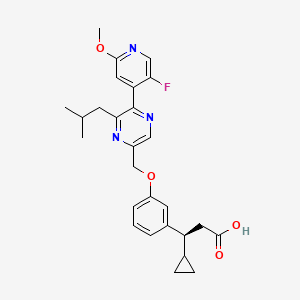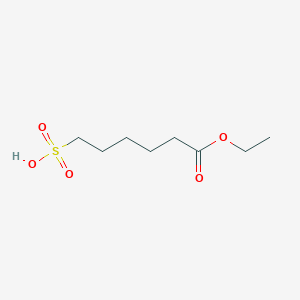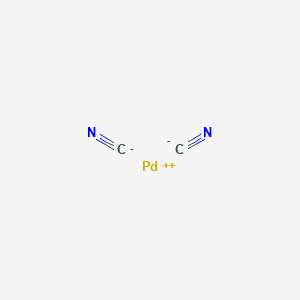
Daphniyunine A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Metil (1R,2S)-2,6-dimetil-20-oxo-8-azahexaciclo[11511(1),?0(2),(1)?0(3),?0(1)?,(1)?]icos-13(19)-eno-17-carboxilato es un compuesto orgánico complejo caracterizado por su estructura hexacíclica única
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de metil (1R,2S)-2,6-dimetil-20-oxo-8-azahexaciclo[11.5.1.1(1),?.0(2),(1)?.0(3),?.0(1)?,(1)?]icos-13(19)-eno-17-carboxilato típicamente involucra reacciones orgánicas de múltiples pasos. El proceso comienza con la preparación de la estructura hexacíclica central a través de una serie de reacciones de ciclización. Los reactivos clave a menudo incluyen catalizadores organometálicos y solventes específicos para facilitar la formación del producto deseado. Las condiciones de reacción se controlan meticulosamente, incluyendo la temperatura, la presión y el pH, para garantizar un alto rendimiento y pureza.
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar reactores por lotes a gran escala donde las condiciones de reacción se optimizan para la producción en masa. El uso de reactores de flujo continuo también se puede emplear para mejorar la eficiencia y la escalabilidad. Los pasos de purificación como la cristalización, la destilación y la cromatografía son cruciales para obtener el producto final con las especificaciones deseadas.
Análisis De Reacciones Químicas
Tipos de Reacciones
Metil (1R,2S)-2,6-dimetil-20-oxo-8-azahexaciclo[11.5.1.1(1),?.0(2),(1)?.0(3),?.0(1)?,(1)?]icos-13(19)-eno-17-carboxilato experimenta varias reacciones químicas, incluyendo:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo.
Reducción: El compuesto se puede reducir utilizando agentes como el hidruro de aluminio y litio o el borohidruro de sodio para formar diferentes derivados.
Sustitución: Las reacciones de sustitución nucleófila o electrófila pueden ocurrir, donde los grupos funcionales se reemplazan por otros átomos o grupos.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen:
Agentes oxidantes: Permanganato de potasio, trióxido de cromo.
Agentes reductores: Hidruro de aluminio y litio, borohidruro de sodio.
Solventes: Tetrahidrofurano, diclorometano, etanol.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
Metil (1R,2S)-2,6-dimetil-20-oxo-8-azahexaciclo[11.5.1.1(1),?.0(2),(1)?.0(3),?.0(1)?,(1)?]icos-13(19)-eno-17-carboxilato tiene varias aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción para sintetizar moléculas más complejas.
Biología: Investigado por su potencial actividad biológica e interacciones con biomoléculas.
Medicina: Explorado por sus posibles propiedades terapéuticas, incluyendo efectos anticancerígenos y antiinflamatorios.
Industria: Utilizado en el desarrollo de materiales avanzados y polímeros.
Mecanismo De Acción
El mecanismo de acción de metil (1R,2S)-2,6-dimetil-20-oxo-8-azahexaciclo[11.5.1.1(1),?.0(2),(1)?.0(3),?.0(1)?,(1)?]icos-13(19)-eno-17-carboxilato implica su interacción con objetivos moleculares específicos. Estos objetivos pueden incluir enzimas, receptores u otras proteínas, lo que lleva a la modulación de las vías bioquímicas. Las vías y los objetivos moleculares exactos dependen de la aplicación específica y el contexto en el que se utiliza el compuesto.
Comparación Con Compuestos Similares
Compuestos Similares
Metil (1R,2S)-2,6-dimetil-20-oxo-8-azahexaciclo[11.5.1.1(1),?.0(2),(1)?.0(3),?.0(1)?,(1)?]icos-13(19)-eno-17-carboxilato: Un compuesto similar con ligeras variaciones en la estructura hexacíclica o los grupos funcionales.
Compuestos de urea tricíclicos: Estos compuestos comparten algunas similitudes estructurales y se utilizan en aplicaciones similares, como inhibidores de JAK2 V617F.
Singularidad
La singularidad de metil (1R,2S)-2,6-dimetil-20-oxo-8-azahexaciclo[11.5.1.1(1),?.0(2),(1)?.0(3),?.0(1)?,(1)?]icos-13(19)-eno-17-carboxilato radica en su estructura hexacíclica específica, que imparte propiedades químicas y biológicas únicas. Esta estructura permite interacciones específicas con objetivos moleculares, convirtiéndolo en un compuesto valioso en diversas aplicaciones científicas e industriales.
Propiedades
Fórmula molecular |
C23H31NO3 |
|---|---|
Peso molecular |
369.5 g/mol |
Nombre IUPAC |
methyl (1R,2S)-2,6-dimethyl-20-oxo-8-azahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icos-13(19)-ene-17-carboxylate |
InChI |
InChI=1S/C23H31NO3/c1-12-10-24-11-14-6-4-13-5-7-15-17(21(26)27-3)9-23(19(13)15)20(25)16(12)8-18(24)22(14,23)2/h12,14-18H,4-11H2,1-3H3/t12?,14?,15?,16?,17?,18?,22-,23+/m1/s1 |
Clave InChI |
UMIPHFQOKSWKPK-ZPWWKVKHSA-N |
SMILES isomérico |
CC1CN2CC3CCC4=C5C(CC4)C(C[C@]56[C@]3(C2CC1C6=O)C)C(=O)OC |
SMILES canónico |
CC1CN2CC3CCC4=C5C(CC4)C(CC56C3(C2CC1C6=O)C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 2-oxo-9-phenyl-1,7-diazaspiro[4.4]nonane-7-carboxylate](/img/structure/B12432509.png)

![1-Oxo-2-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B12432516.png)
![3-methyl-2-[(1E)-2-nitroethenyl]thiophene](/img/structure/B12432521.png)


![(9aR,11aR)-7-chloro-9a,11a-dimethyl-1-(6-methylheptan-2-yl)-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9bH,10H,11H-cyclopenta[a]phenanthrene](/img/structure/B12432537.png)

![N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B12432541.png)

![ethyl N-[2-(aminomethyl)-1-(4-methoxyphenyl)-3-methylbutyl]carbamate](/img/structure/B12432560.png)


![2-[(2S,4aS,8aS)-8a-hydroxy-4a-methyl-8-methylidene-2,3,4,5,6,7-hexahydro-1H-naphthalen-2-yl]prop-2-enoic acid](/img/structure/B12432589.png)
